3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester is an organic compound with the molecular formula C17H16O4. It is known for its utility in organic synthesis and has a molecular weight of 284.30654 . This compound is characterized by the presence of a benzyloxy group, a hydroxy group, and a propenoic acid methyl ester moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester typically involves the esterification of 3-benzyloxy-5-hydroxycinnamic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Benzyloxy-5-oxophenylpropenoic Acid Methyl Ester.
Reduction: 3-Benzyloxy-5-hydroxyphenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential precursor for the synthesis of pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester involves its interaction with various molecular targets. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The benzyloxy group can be cleaved to release benzyl alcohol, which may have its own biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-5-hydroxyphenylpropenoic Acid 3-Sulfate Methyl Ester: Similar structure but with a sulfate group, making it more hydrophilic.
3-Benzyloxy-5-hydroxycinnamic Acid: The parent acid of the ester, lacking the methyl ester group.
Uniqueness
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester moiety makes it more reactive in hydrolysis and reduction reactions compared to its parent acid .
Properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-5-phenylmethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)8-7-14-9-15(18)11-16(10-14)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKGGEZSPSBBQM-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.